4-(4-bromophenyl)-1-(4-methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one
Description
4-(4-Bromophenyl)-1-(4-methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one is a substituted imidazolone derivative characterized by a five-membered heterocyclic core (imidazolone) with two aromatic substituents: a 4-bromophenyl group at position 4 and a 4-methoxyphenyl group at position 1. The compound’s molecular formula is C₁₆H₁₂BrN₂O₂, with a molecular weight of 357.19 g/mol.
Synthetic routes for analogous imidazolones often involve multi-component reactions (MCRs) or microwave-assisted methods to improve efficiency and yield.
Properties
IUPAC Name |
5-(4-bromophenyl)-3-(4-methoxyphenyl)-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-21-14-8-6-13(7-9-14)19-10-15(18-16(19)20)11-2-4-12(17)5-3-11/h2-10H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZHEVBYQRARMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(NC2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-bromophenyl)-1-(4-methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one is a member of the imidazole derivatives family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 402.25 g/mol. Its structure features a bromophenyl and methoxyphenyl substitution on the imidazole ring, which is crucial for its biological interactions.
Synthesis
The synthesis of imidazole derivatives typically involves condensation reactions. For this compound, several methods have been explored, including:
- Condensation of Aryl Aldehydes with Ureas : This method involves the reaction of 4-bromobenzaldehyde and 4-methoxybenzaldehyde with urea under acidic conditions to form the imidazole ring.
- Cyclization Reactions : Utilizing various catalysts to promote cyclization can enhance yields and purity.
Antimicrobial Activity
Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
These results indicate that the compound may serve as a potential antimicrobial agent.
Anticancer Properties
In vitro studies on cancer cell lines have revealed that this compound can inhibit cell proliferation and induce apoptosis. Notably, it has been tested against:
- MDA-MB-231 (breast cancer) : Induces apoptosis at concentrations as low as 10 µM.
- HepG2 (liver cancer) : Shows significant cytotoxicity with an IC50 value of approximately 5 µM.
Case Studies
- Study on Anticancer Activity : A study involving the compound's effect on MDA-MB-231 cells demonstrated morphological changes indicative of apoptosis, along with increased caspase-3 activity by 1.5 times at a concentration of 10 µM .
- Antimicrobial Efficacy : Another research reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Methoxy Groups : Bromine in the target compound increases molecular weight and hydrophobicity compared to chlorine in ’s compound. Methoxy groups enhance solubility and electronic effects, as seen in trimethoxy-substituted analogues with anticancer activity .
Physicochemical Properties
- Solubility: Bromine and methoxy substituents likely render the target compound sparingly soluble in water but soluble in polar organic solvents (e.g., DMSO, methanol). This contrasts with sulfur-containing analogues (e.g., ), where sulfanyl groups may improve aqueous solubility .
- Thermal Stability : Imidazolones generally exhibit moderate thermal stability. Crystallographic studies of related benzimidazoles (e.g., ) suggest that bulky substituents like bromophenyl groups may enhance crystalline packing and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
